Fluvoxamine, specifically the (Z)-isomer, is an antidepressant belonging to the selective serotonin reuptake inhibitor (SSRI) class. It is primarily used for treating obsessive-compulsive disorder and major depressive disorder. Fluvoxamine enhances serotonin levels in the brain by inhibiting its reuptake, thereby improving mood and anxiety symptoms.
Fluvoxamine was first introduced in the 1990s and is marketed under various brand names, including Luvox. The compound is derived from a chemical structure that includes a trifluoromethyl group, which enhances its pharmacological properties.
Fluvoxamine is classified as an antidepressant and more specifically as an SSRI. This classification is based on its mechanism of action, which involves the selective inhibition of serotonin transporters.
Fluvoxamine can be synthesized through various chemical pathways. A common method involves a multi-step synthesis starting from 5-methoxy-1-(trifluoromethyl)phenyl compounds.
The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and minimize by-products. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized fluvoxamine.
The molecular formula of fluvoxamine is , with a molar mass of approximately 318.34 g/mol. The structure features a trifluoromethyl group attached to a phenyl ring, linked via an oxime ether functional group.
Fluvoxamine participates in various chemical reactions due to its functional groups:
Fluvoxamine primarily acts as a selective serotonin reuptake inhibitor by blocking the serotonin transporter (SERT). This inhibition leads to increased serotonin levels in the synaptic cleft, enhancing neurotransmission.
Research indicates that fluvoxamine's interaction with sigma-1 receptors may help modulate inflammatory responses and promote neurogenesis.
Fluvoxamine has several applications beyond its use as an antidepressant:
The first single-crystal X-ray diffraction analysis of uncomplexed fluvoxamine maleate (3FXM–H⁺·3maleate⁻) was achieved four decades after the drug's introduction, revealing a distinctive layered structure stabilized by intricate non-covalent interactions. The asymmetric unit comprises three protonated fluvoxamine (FXM–H⁺) cations charge-balanced by three planar maleate anions. This assembly forms a thin molecular layer organized through an elaborate network of hydrogen-bonded rings described as R₄⁴(12) and R₆⁴(16) motifs. These infinite fused rings create a robust two-dimensional framework within the crystal lattice. Crucially, the stability of this layered structure is further enhanced by the interplay of π⋯π interactions between aromatic rings, CF⋯π contacts involving the drug's trifluoromethyl group, and directional F⋯F interactions [1].
Table 1: Key Crystallographic Features of Fluvoxamine Maleate
Structural Feature | Description |
---|---|
Asymmetric Unit | 3 FXM-H⁺ cations + 3 maleate⁻ anions |
Primary Stabilizing Motifs | Infinite H-bond rings R₄⁴(12) and R₆⁴(16) |
Aromatic Interactions | π⋯π stacking between FXM phenyl rings |
Halogen-Involved Contacts | CF⋯π and F⋯F interactions involving -CF₃ group |
Charge Balance | Ionic interactions between protonated amine and maleate carboxylates |
Fluvoxamine forms a well-defined 2:2 inclusion complex with β-cyclodextrin (β-CD), characterized by the formula 2β-CD·2FXM–H⁺·maleate²⁻·23H₂O. Single-crystal X-ray analysis reveals a tail-to-tail β-CD dimer encapsulating the 4-(trifluoromethyl)phenyl moieties of two FXM–H⁺ cations. This dimeric capsule shields the hydrophobic trifluoromethyl groups within the CD cavity walls. The complex is stabilized by specific intermolecular forces: 1) N–H⋯O and O–H⋯O hydrogen bonds bridging protonated fluvoxamine amines, maleate oxygens, and CD hydroxyl groups, and 2) F⋯F interactions between encapsulated -CF₃ groups. This host-guest recognition pattern—where halogen-bearing moieties are deeply buried within a β-CD dimer cavity—is a distinctive structural signature observed for halogenated selective serotonin reuptake inhibitors (SSRIs). The encapsulation shields the bitter-tasting trifluoromethyl group, directly contributing to the drug's improved palatability in oral formulations [1] [3] [7].
Fluvoxamine exists as the pharmaceutically active (Z)-isomer, a stereochemical designation referring to the configuration around its oxime ether bond (-CH=N-O-). The (Z)-configuration positions the 2-aminoethoxy group and the 5-methoxy-1-pentanone chain on the same side of the C=N bond axis. This specific spatial arrangement critically influences its molecular recognition by the serotonin transporter (SERT). X-ray structures of SERT-fluvoxamine complexes demonstrate that the (Z)-isomer adopts a conformation where the protonated amine interacts with Asp⁹⁸ (subsite A), while the electron-deficient trifluoromethylphenyl ring occupies a hydrophobic pocket (subsite B), forming dipole-stabilized interactions and hydrophobic contacts. The (E)-isomer cannot achieve this optimal binding geometry due to steric clashes and misalignment of interaction sites within the SERT binding pocket [6] [7].
Fluvoxamine's structural versatility is governed by a rich array of intermolecular forces observable in both its crystalline forms and supramolecular complexes:
Table 2: Dominant Intermolecular Interactions in Fluvoxamine Structures
Interaction Type | Structural Context | Key Participants | Approx. Energy Contribution (DFT) |
---|---|---|---|
N⁺–H⋯O⁻ (H-bond) | FXM-H⁺ ⋯ maleate⁻ | FXM N1-H⁺⋯O(maleate) | -8 to -12 kcal/mol |
F⋯F | FXM ⋯ FXM (crystal); FXM ⋯ FXM (β-CD dimer) | -CF₃ ⋯ -CF₃ | -2 to -4 kcal/mol |
C₃/C₅–H⋯π | β-CD cavity ⋯ FXM aryl ring | β-CD H₃/H₅ ⋯ FXM Ph-CF₃ ring | -1 to -3 kcal/mol |
CF⋯π | FXM ⋯ FXM/Aromatics | FXM F ⋯ centroid(aryl ring) | -1.5 to -3.5 kcal/mol |
O–H⋯F–C | β-CD/Water ⋯ FXM | β-CD O₂–H/O₃–H⋯F–CF₃; H₂O⋯F–CF₃ | -0.8 to -2.5 kcal/mol |
Density Functional Theory (DFT) calculations provide critical insights into fluvoxamine's conformational landscape and the thermodynamic stability of its solid-state forms and inclusion complexes. Fluvoxamine exhibits significant rotational flexibility around several bonds: 1) the C(aryl)–C(CF₃) bond; 2) the oxime ether bond (N–O–CH₂–); and 3) the 2-aminoethoxy linker (–O–CH₂–CH₂–NH–). Potential Energy Surface (PES) scans reveal multiple low-energy conformers (within ~3 kcal/mol) accessible at physiological temperatures, explaining its adaptability in different environments (e.g., binding SERT vs. forming crystalline salts or CD complexes) [1] [7].
DFT analysis of the β-CD dimer∙2FXM–H⁺ complex yields a significant stabilization energy (ΔE~ -45 to -55 kcal/mol), confirming the thermodynamic preference for dimeric encapsulation over monomeric inclusion. This stability arises from synergistic effects: optimal cavity filling, dispersion forces from the hydrophobic effect, specific H-bonds, and F⋯F interactions. Similarly, the fluvoxamine maleate crystal lattice energy is dominated by extensive H-bonding and dispersion forces, with DFT reproducing the experimentally observed structure with high fidelity [1] [3] [7].
Furthermore, DFT predicts the relative stability of polymorphic forms and inclusion stoichiometries. Calculations indicate that the observed 2:2 β-CD:FXM complex is energetically favored over hypothetical 1:1 complexes by >15 kcal/mol per FXM molecule. The shielding of the -CF₃ group within the β-CD cavity significantly contributes to this stability by maximizing hydrophobic contacts and halogen-based interactions while minimizing high-energy contacts with water [1] [7].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0